Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a bromophenyl group, making it a compound of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of benzylamine with ethyl 4-bromobenzoylacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Reduced derivatives (e.g., alcohols, alkanes)
Substitution: Substituted derivatives (e.g., amines, thioethers)
Scientific Research Applications
Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate: The presence of a fluorine atom can significantly impact the compound’s stability and reactivity.
Uniqueness: Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-2-24-20(23)19-14-22(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(21)11-9-16/h3-11,18-19H,2,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOWKWVSFLHRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408476 |
Source
|
Record name | 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883993-84-8 |
Source
|
Record name | 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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